N-(2-Aminoethyl)-4-nitrobenzamide
CAS No.: 1017-27-2
Cat. No.: VC21277578
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017-27-2 |
|---|---|
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | N-(2-aminoethyl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) |
| Standard InChI Key | KWWPRACPGGPLMF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
N-(2-Aminoethyl)-4-nitrobenzamide is an organic compound characterized by a benzamide core with specific functional groups. It features a nitro group at the para position of the benzene ring and an aminoethyl chain attached to the amide nitrogen. This structural arrangement contributes to its chemical reactivity and biological properties.
Identification Parameters
The compound is identified through various standard chemical identifiers as detailed in Table 1:
Table 1: Chemical Identifiers of N-(2-Aminoethyl)-4-nitrobenzamide
| Parameter | Value |
|---|---|
| CAS Number | 1017-27-2 |
| Molecular Formula | C₉H₁₁N₃O₃ |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | N-(2-aminoethyl)-4-nitrobenzamide |
| PubChem CID | 10512595 |
| InChI | InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) |
| SMILES | C1=CC(=CC=C1C(=O)NCCN)N+[O-] |
Structural Characteristics
N-(2-Aminoethyl)-4-nitrobenzamide possesses a distinct chemical structure that influences its physical properties and reactivity. The compound contains:
-
A benzene ring as the core structure
-
A nitro group (-NO₂) positioned at the para position (C-4) of the benzene ring
-
An amide linkage (-CONH-) connecting the benzene ring to the aminoethyl chain
-
A primary amine group (-NH₂) at the terminal position of the ethyl chain
This arrangement of functional groups creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility and interaction with biological systems.
Physical and Chemical Properties
Solubility Profile
The compound possesses both polar and non-polar regions, giving it a unique solubility profile. The presence of the nitro group, amide linkage, and primary amine contributes to its solubility in polar solvents. Experimental studies have shown that it is soluble in solvents like ethanol, as demonstrated in antimicrobial testing protocols .
Spectroscopic Properties
While comprehensive spectroscopic data specific to N-(2-Aminoethyl)-4-nitrobenzamide is limited in the provided information, compounds of the nitrobenzamide family typically show characteristic patterns in spectroscopic analyses:
-
Infrared (IR) spectroscopy often reveals characteristic peaks for the amide carbonyl (C=O) stretching around 1650-1700 cm⁻¹
-
The nitro group typically shows asymmetric and symmetric stretching bands around 1550 and 1350 cm⁻¹, respectively
-
¹H-NMR spectra would display signals for aromatic protons, amide NH, and aliphatic protons of the aminoethyl chain
Synthesis and Characterization
Characterization Techniques
Characterization of N-(2-Aminoethyl)-4-nitrobenzamide typically involves multiple analytical techniques:
-
Thin Layer Chromatography (TLC) for purity assessment
-
Fourier Transform Infrared Spectroscopy (FT-IR) for functional group identification
-
Nuclear Magnetic Resonance (¹H-NMR) for structural confirmation
These techniques collectively provide confirmation of the compound's identity and purity, essential for subsequent research applications.
Biological Activities
Antimicrobial Properties
Recent research has demonstrated that N-(2-Aminoethyl)-4-nitrobenzamide (referred to as VG1 in some studies) possesses antimicrobial activity. In controlled laboratory experiments, the compound was tested at a concentration of 20 nanomolar dissolved in ethanol against microbial cultures derived from soil water samples .
The testing methodology involved:
-
Preparation of the test solution (20 nanomolar of the compound in 3.0 grams of ethanol)
-
Inoculation of growth medium with soil water to develop microbial culture load
-
Comparison of antimicrobial activity against controls (water), vehicle (ethanol), and a standard branded antimicrobial agent
Structure-Activity Relationship
The biological activity of N-(2-Aminoethyl)-4-nitrobenzamide can be understood through examination of its structural features:
-
The nitro group at the para position of the benzene ring often contributes to antimicrobial activity in similar compounds
-
The amide linkage provides stability while allowing for hydrogen bonding interactions with potential biological targets
-
The primary amine offers a site for hydrogen bonding and potential ionic interactions
Comparisons with structurally related compounds provide insight into how specific functional groups influence biological activity:
Table 2: Comparison of N-(2-Aminoethyl)-4-nitrobenzamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
|---|---|---|---|
| N-(2-Aminoethyl)-4-nitrobenzamide | C₉H₁₁N₃O₃ | 209.20 | Reference compound |
| N-(2-aminoethyl)-4-methylbenzamide | C₁₀H₁₄N₂O | 178.23 | Methyl group instead of nitro group |
| N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride | C₁₁H₁₆ClN₃O₃ | 273.71 | Ethylamino group and hydrochloride salt |
| N-(2-aminophenyl)-4-nitrobenzamide | C₁₃H₁₁N₃O₃ | 257.25 | Aminophenyl instead of aminoethyl |
The replacement of the nitro group with a methyl group (as in N-(2-aminoethyl)-4-methylbenzamide) significantly alters the electronic properties of the compound, potentially affecting its biological activity. Similarly, the addition of an ethyl group to the amino functionality (as in the hydrochloride derivative) modifies the compound's basicity and solubility profile .
Future Research Directions
Mechanism of Action Studies
Further research is needed to elucidate the precise mechanism through which N-(2-Aminoethyl)-4-nitrobenzamide exerts its antimicrobial and disinfectant activities. Understanding the molecular targets and mode of action would provide valuable insights for optimizing its potential applications.
Structure-Activity Relationship Expansion
Systematic modification of the compound's structure could yield derivatives with enhanced biological activities or improved physicochemical properties. Such studies would contribute to a more comprehensive understanding of structure-activity relationships within this class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume